(2-Bromo-6-chloropyridin-4-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-chloropyridin-4-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 2 and 6, respectively, and a boronic acid group at position 4. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chloropyridin-4-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-bromo-6-chloropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to handle organolithium chemistry, enabling efficient and high-throughput synthesis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-6-chloropyridin-4-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are used under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various heterocyclic compounds, depending on the nature of the coupling partner .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-chloropyridin-4-YL)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide partner to form the desired product .
Vergleich Mit ähnlichen Verbindungen
- (2-Bromo-4-chloropyridin-3-YL)boronic acid
- (2-Bromo-5-chloropyridin-4-YL)boronic acid
- (2-Bromo-6-fluoropyridin-4-YL)boronic acid
Uniqueness: (2-Bromo-6-chloropyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C5H4BBrClNO2 |
---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2-bromo-6-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
InChI-Schlüssel |
ILGBMOAZESVMDW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)Br)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.